molecular formula C18H21NO3 B13435679 methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate CAS No. 147058-27-3

methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate

Cat. No.: B13435679
CAS No.: 147058-27-3
M. Wt: 299.4 g/mol
InChI Key: CCUHNAGNTZGTTF-RRQGHBQHSA-N
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Description

Methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate is a chiral compound with significant importance in organic chemistry. This compound features a complex structure with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylalanine derivatives and methyl esters.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

    Purification: After the reaction, the product is purified using techniques like chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of advanced purification methods ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate: A similar compound with slight structural differences.

    Ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate: Another related compound with different substituents.

Uniqueness

Methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

147058-27-3

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

methyl (2R,3S)-2-hydroxy-3-phenyl-3-[[(1S)-1-phenylethyl]amino]propanoate

InChI

InChI=1S/C18H21NO3/c1-13(14-9-5-3-6-10-14)19-16(17(20)18(21)22-2)15-11-7-4-8-12-15/h3-13,16-17,19-20H,1-2H3/t13-,16-,17+/m0/s1

InChI Key

CCUHNAGNTZGTTF-RRQGHBQHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)OC)O

Canonical SMILES

CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C(C(=O)OC)O

Origin of Product

United States

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